![molecular formula C12H15ClO3S B2601296 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride CAS No. 2171866-47-8](/img/structure/B2601296.png)
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride
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Overview
Description
“2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride” is a derivative of 2H/4H-chromene , an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . These compounds have been used in various fields due to their numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Synthesis Analysis
The synthesis of 2H/4H-chromene derivatives has been achieved through several routes . For instance, a series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Molecular Structure Analysis
The molecular structure of 2H/4H-chromene derivatives is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis
The chemical reactions involving 2H/4H-chromene derivatives are diverse and depend on the specific derivative and reaction conditions . For instance, 2-((4,5-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide was used to be cyclized in the presence of various alkyl and benzyl halides .Scientific Research Applications
Catalytic Synthesis Applications
The synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates was facilitated by a novel and efficient catalyst, demonstrating the utility of similar chromene compounds in producing wide ranges of products with excellent yields in short times, highlighting the environmental benignity of these processes (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Antimicrobial Agents Synthesis
Research aimed at creating new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents, involved reactions that yielded chromene derivatives among others. These compounds showed promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Polymerization Catalysts
Studies on the effectiveness of various catalysts for the production of polyethylene highlighted the potential of sulfonyl chloride activators in improving productivities, thus indicating the relevance of sulfonyl chloride compounds in polymer science (Shaver, Allan, & Gibson, 2007).
Synthesis of Xanthene Derivatives
Ethylammonium N-sulfonic acid chloride was used as a catalyst for the synthesis of various xanthene derivatives under solvent-free conditions, emphasizing the role of sulfonic acid functionalized ionic liquids in facilitating environmentally friendly synthesis methods (Abdi Piralghar, Hashemi, & Ezabadi, 2020).
Environmentally Benign Synthesis Protocols
A diversity-oriented protocol described the multicomponent synthesis of medicinally privileged 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, showcasing an environmentally benign approach to synthesizing complex molecules (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016).
Mechanism of Action
The mechanism of action of 2H/4H-chromene derivatives is diverse and depends on their specific biological activity. For instance, they have been found to exhibit noteworthy potency in various biological activities such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Future Directions
The future directions in the research of 2H/4H-chromene derivatives are promising, given their versatile biological profiles and simple structure . The scientific community is expected to continue designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .
properties
IUPAC Name |
2-ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3S/c1-3-9-6-8(2)11-7-10(17(13,14)15)4-5-12(11)16-9/h4-5,7-9H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLGXHBMKQRKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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